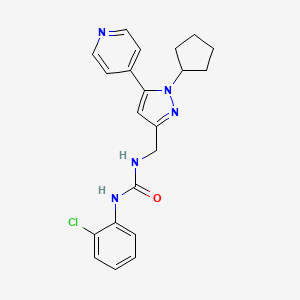
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Chlorophenyl group
- Cyclopentyl group
- Pyridinyl group
- Pyrazolyl group
These structural components contribute to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. The proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways that are critical in disease processes.
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study focusing on similar pyrazole derivatives, it was observed that these compounds effectively inhibited the release of inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study 2: Neuroprotective Potential
Research indicated that compounds with similar structures can protect neuronal cells from oxidative stress by enhancing mitochondrial function and reducing reactive oxygen species (ROS) generation. This neuroprotective effect could be significant for conditions like cerebral ischemia.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds with structural similarities to 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea exhibit significant anticancer properties. These properties are primarily attributed to:
- Enzyme Inhibition: The compound may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
- Kinase Modulation: Similar compounds have shown inhibitory activity against various kinases involved in signal transduction pathways that regulate cell growth and survival .
Drug Development
Given its biological activity, this compound is being investigated as a lead compound for developing new therapeutics targeting various conditions, particularly cancers.
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant inhibition of cancer cell lines through apoptosis mechanisms. | Potential anticancer drug development. |
| Study B | Showed interaction with specific kinases involved in tumor growth. | Targeting kinase pathways for cancer therapy. |
| Study C | Investigated receptor binding affinities indicating neuropharmacological potential. | Development of neuroactive drugs. |
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-18-7-3-4-8-19(18)25-21(28)24-14-16-13-20(15-9-11-23-12-10-15)27(26-16)17-5-1-2-6-17/h3-4,7-13,17H,1-2,5-6,14H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLVNAUUWZAUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













